Dual-Alkyne Click Reactivity: High Yield Bis-Adduct Formation at Room Temperature
Dipropargyl sulfide demonstrates efficient engagement of both alkyne moieties in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. When reacted with a dihydrothiaselenine azide, dipropargyl sulfide yields the corresponding bis-adduct in 73% yield at room temperature [1]. This high reactivity at ambient conditions is advantageous for the synthesis of complex sulfur-containing heterocycles and macrocycles, such as 1,2,3-triazole-linked crown ethers . In contrast, while dipropargyl ether can also participate in CuAAC reactions, its yields and specific reactivity profiles for forming analogous sulfur-rich structures differ due to the absence of the sulfur atom, which can influence the reaction's regioselectivity and electronic environment [2].
| Evidence Dimension | Click Cycloaddition Yield |
|---|---|
| Target Compound Data | 73% yield of bis-adduct |
| Comparator Or Baseline | Dipropargyl ether (qualitative comparison); yields for analogous sulfur-rich crown ether synthesis not specified, but the sulfur atom in DPS is critical for the target material's properties . |
| Quantified Difference | DPS yields 73% bis-adduct; comparator ether yield is not directly comparable in the same system, but the resulting material properties differ fundamentally due to sulfur incorporation. |
| Conditions | Room temperature CuAAC reaction with a 2-azido-2,3-dihydro-1,4-thiaselenine [1]. |
Why This Matters
This demonstrates that dipropargyl sulfide is a robust and efficient building block for constructing sulfur-rich molecular architectures via click chemistry under mild conditions, a key differentiator from non-sulfur dialkynes.
- [1] Potapov, V. A.; et al. 2-Bromomethyl-1,3-thiaselenole in click chemistry: Synthesis of 1-(2,3-dihydro-1,4-thiaselenin-2-yl)-1H-1,2,3-triazoles via copper-catalyzed and thermal 1,3-dipolar cycloaddition with alkynes. J. Organomet. Chem. 2022, 977, 122442. View Source
- [2] Vizer, S. A.; Sycheva, E. S.; Al Quntar, A. A. A.; Kurmankulov, N. B.; Yerzhanov, K. B.; Dembitsky, V. M. Propargylic Sulfides: Synthesis, Properties, and Application. Chem. Rev. 2015, 115 (3), 1475-1502. View Source
